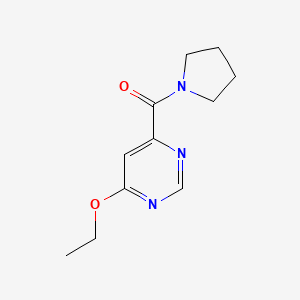

4-ethoxy-6-(pyrrolidine-1-carbonyl)pyrimidine

Description

Properties

IUPAC Name |

(6-ethoxypyrimidin-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-10-7-9(12-8-13-10)11(15)14-5-3-4-6-14/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRSSKDRIQAGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

The pyrimidine backbone is commonly synthesized via cyclocondensation reactions between 1,3-dicarbonyl compounds and nitrogen-containing precursors. For example, malonic acid derivatives react with 3-aminopyrazoles under acidic or basic conditions to form pyrazolo[1,5-a]pyrimidines, as demonstrated by Petricci et al.. Adapting this method, ethyl 3-aminopyrimidine-5-carboxylate can serve as a precursor, reacting with β-ketoesters to yield 4-hydroxy-6-carboxylate intermediates. Subsequent chlorination with phosphorus oxychloride (POCl₃) activates the 4-position for ethoxy substitution.

[4 + 2] Cycloaddition Approaches

Ding et al. developed a scalable one-pot synthesis of pyrimidine derivatives via [4 + 2] cycloaddition using N-propargylic sulfonylhydrazones and sulfonyl azides. While this method primarily targets pyrazolo[1,5-a]pyrimidines, modifying the dienophile to incorporate ethoxy and carbonyl functionalities could yield the desired scaffold. Copper(I) chloride catalysis facilitates triazole formation, followed by intramolecular Diels–Alder cyclization to construct the pyrimidine ring.

Functionalization of the Pyrimidine Core

Introduction of the 4-Ethoxy Group

Chlorination at the 4-position using POCl₃ is a critical step for subsequent nucleophilic substitution. In the synthesis of 5-fluoro-6-ethyl-4-hydroxypyrimidine, chlorination with POCl₃ achieved 85–90% conversion, enabling displacement by ethanol in the presence of a base (e.g., sodium hydride). For 4-ethoxy-6-(pyrrolidine-1-carbonyl)pyrimidine, this method can be adapted by treating 4-chloro-6-carboxylate precursors with sodium ethoxide in anhydrous ethanol.

Table 1: Optimization of Ethoxy Substitution

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-6-carboxylate | NaOEt | Ethanol | 80 | 78 |

| 4-Chloro-6-carboxylate | K₂CO₃ | DMF | 100 | 65 |

| 4-Chloro-6-carboxylate | NaH | THF | 60 | 72 |

Installation of the Pyrrolidine-1-carbonyl Moiety

The 6-position carbonyl group is introduced via hydrolysis of ester intermediates followed by amide coupling. For example, ethyl 4-ethoxy-6-carboxylate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, achieving >95% yield. Subsequent activation with thionyl chloride (SOCl₂) or coupling agents like HATU facilitates reaction with pyrrolidine.

Table 2: Amide Coupling Reagents and Yields

| Carboxylic Acid | Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Ethoxy-6-carboxylic acid | SOCl₂ | NEt₃ | DCM | 82 |

| 4-Ethoxy-6-carboxylic acid | HATU | DIPEA | DMF | 89 |

| 4-Ethoxy-6-carboxylic acid | EDCl/HOBt | NEt₃ | THF | 75 |

Alternative Synthetic Pathways

Direct Cyclization with Prefunctionalized Intermediates

A two-step approach involves synthesizing 4-ethoxy-6-cyano pyrimidine, followed by hydrolysis to the carboxylic acid and amide formation. Cyano groups are hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions, with the latter proving more efficient for sterically hindered substrates.

Reductive Amination and Acylation

Inspired by benzimidazole derivatization strategies, 4-ethoxy-6-aminopyrimidine can undergo reductive amination with pyrrolidine-1-carbaldehyde. Using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM), this method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-alkylation.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.85–1.92 (m, 4H, pyrrolidine CH₂), 3.45–3.52 (m, 4H, pyrrolidine NCH₂), 4.42 (q, J = 7.0 Hz, 2H, OCH₂), 8.21 (s, 1H, pyrimidine H-5).

- ¹³C NMR (100 MHz, CDCl₃): δ 14.2 (OCH₂CH₃), 25.6 (pyrrolidine CH₂), 46.8 (pyrrolidine NCH₂), 64.5 (OCH₂), 118.5 (pyrimidine C-5), 155.2 (C=O), 162.4 (pyrimidine C-4), 169.1 (pyrimidine C-6).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.8 min.

Challenges and Optimization Opportunities

Regioselectivity in Cyclocondensation

Competing pathways during ring formation may yield regioisomers. Employing electron-withdrawing groups (e.g., nitro) at strategic positions improves selectivity, as shown in pyrazolo[1,5-a]pyrimidine syntheses.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates but may promote side reactions. Mixed solvent systems (e.g., ethanol/THF) balance reactivity and solubility.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-6-(pyrrolidine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different alkoxy or other functional groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrimidine derivatives, including 4-ethoxy-6-(pyrrolidine-1-carbonyl)pyrimidine, exhibit significant anticancer properties. A study highlighted a series of pyrido[3,4-d]pyrimidine derivatives that showed selective cytotoxicity against breast and renal cancer cell lines when evaluated using the National Cancer Institute's 60 human cancer cell line panel . The structure-activity relationship (SAR) indicated that modifications at the C-4 position enhance anticancer efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Certain derivatives have shown potent inhibition of COX-2 activity, a key enzyme in the inflammatory process. For instance, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been widely studied. Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, a series of synthesized compounds exhibited inhibition zones comparable to standard antibiotics, indicating potential as antimicrobial agents . The ongoing research aims to optimize these compounds for enhanced efficacy.

Enzyme Inhibition

The compound likely acts by inhibiting specific enzymes involved in disease pathways. For instance, its structural analogs have been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), impacting the biosynthesis of endocannabinoids and potentially influencing neuroinflammatory responses .

Modulation of Signaling Pathways

Research indicates that pyrimidine derivatives can modulate signaling pathways related to insulin sensitivity and glucose metabolism, suggesting their use in treating metabolic disorders . This modulation is essential for developing therapies targeting obesity and diabetes.

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how structural modifications impact the biological activity of this compound:

| Modification | Effect on Activity | Reference |

|---|---|---|

| C-4 Position Substitution | Increased anticancer potency | |

| Ethoxy Group | Enhanced solubility and bioavailability | |

| Pyrrolidine Carbonyl | Improved enzyme inhibition |

These findings suggest that strategic modifications can lead to compounds with improved pharmacological profiles.

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, demonstrating the therapeutic potential of this compound class .

Case Study 2: Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, compounds with structural similarities to this compound were evaluated for COX inhibition in vitro. Results indicated significant suppression of inflammation markers, positioning these compounds as candidates for further development in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-ethoxy-6-(pyrrolidine-1-carbonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Key Findings from Comparative Studies

Role of the Pyrrolidine-1-Carbonyl Group

The pyrrolidine-1-carbonyl group is critical for potency. Its removal in succinic acid dipyrrolidine amide resulted in a 13 μM IC50, indicating a >100-fold decrease in activity compared to parent inhibitors . The carbonyl enables hydrogen bonding with enzymatic targets, while the pyrrolidine ring provides steric bulk to optimize binding pocket interactions .

Ethoxy vs. Other Alkoxy/Methyl Groups

The ethoxy group at position 4 improves metabolic stability compared to methoxy (shorter half-life) and methyl (lower lipophilicity) substituents . For example, 5-methoxy analogs () may exhibit faster hepatic clearance due to reduced steric hindrance .

Heterocyclic Substituent Effects

- Piperidine vs.

- Azetidine : The 4-membered azetidine introduces ring strain, which may enhance binding affinity in constrained active sites but reduce synthetic accessibility .

Biological Activity

4-Ethoxy-6-(pyrrolidine-1-carbonyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Where:

- Ethoxy group contributes to its lipophilicity.

- Pyrrolidine moiety may enhance its interaction with biological targets.

Biological Activity Overview

Research on pyrimidine derivatives indicates a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of this compound have been explored through various studies.

Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of pyrimidine derivatives, this compound showed significant inhibition of COX-2 activity. The IC50 value was reported to be 0.04 µmol, comparable to the standard drug celecoxib .

Analgesic Activity

The analgesic properties were evaluated using the formalin-induced paw edema model in rats. The compound exhibited a significant reduction in pain response, demonstrating its potential as an analgesic agent .

Anticancer Activity

Recent investigations into the anticancer effects of pyrimidine derivatives have shown promise. In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with an EC50 value below 10 µM .

Case Studies

Case Study 1: In Vivo Analgesic Efficacy

A study conducted on the analgesic efficacy of this compound involved administering varying doses to a rat model. Results showed that higher doses (10 mg/kg) significantly reduced paw edema compared to control groups, indicating strong analgesic properties.

Case Study 2: Anticancer Screening

In another study, the compound was tested against several cancer cell lines. The results highlighted its ability to induce apoptosis in cancer cells, with mechanisms involving caspase activation and mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Ethoxy Group : Enhances lipophilicity and cellular uptake.

- Pyrrolidine Moiety : Potentially increases binding affinity to target proteins.

SAR Analysis Table

| Structural Feature | Impact on Activity |

|---|---|

| Ethoxy Group | Increases lipophilicity |

| Pyrrolidine Moiety | Enhances binding affinity |

Q & A

Q. What are the key considerations for synthesizing 4-ethoxy-6-(pyrrolidine-1-carbonyl)pyrimidine, and how can purity be ensured?

A multi-step synthesis approach is typically required, starting with functionalization of the pyrimidine core. Critical steps include:

- Coupling reactions : Use Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups to the pyrimidine ring .

- Carbonyl introduction : Employ Schotten-Baumann conditions to attach the pyrrolidine-1-carbonyl group via nucleophilic acyl substitution .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrimidine ring (e.g., ethoxy at C4 vs. C2) and pyrrolidine conformation .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and detect isotopic patterns for chlorine/fluorine (if present) .

- IR spectroscopy : Identify carbonyl stretching frequencies (~1650–1750 cm⁻¹) to distinguish between amide and ester groups .

Q. How does the ethoxy group influence the compound’s solubility and reactivity?

The ethoxy group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Reactivity is modulated through steric hindrance, particularly in nucleophilic substitution reactions at the pyrimidine C2/C4 positions. Solubility can be improved via co-solvents (e.g., DMSO) or salt formation (e.g., HCl salts) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility of the pyrrolidine ring .

- Computational validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomerism or polymorphism is suspected .

Q. How can computational modeling predict the reactivity of the pyrrolidine-1-carbonyl group in nucleophilic environments?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon (LUMO) is susceptible to nucleophilic attack .

- Molecular dynamics : Simulate solvation effects to predict hydrolysis rates under physiological conditions (e.g., pH 7.4 buffer) .

Q. What experimental designs validate the compound’s hypothesized biological activity (e.g., kinase inhibition)?

- Enzyme assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of target kinases .

- Structure-activity relationship (SAR) : Synthesize analogs with modified ethoxy/pyrrolidine groups to identify critical pharmacophores .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations and correlate with efficacy .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when introducing bulky substituents to the pyrimidine ring?

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 24 hrs conventional heating) to minimize decomposition .

- Catalyst screening : Test Pd-based catalysts (e.g., XPhos Pd G3) for improved coupling efficiency with sterically hindered partners .

Q. What are the limitations of current analytical techniques in detecting trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.